5-Bromo-4-cyclopropyl-1,3-thiazole-2-carboxylic acid
Description
Properties
Molecular Formula |
C7H6BrNO2S |
|---|---|
Molecular Weight |
248.10 g/mol |
IUPAC Name |
5-bromo-4-cyclopropyl-1,3-thiazole-2-carboxylic acid |
InChI |
InChI=1S/C7H6BrNO2S/c8-5-4(3-1-2-3)9-6(12-5)7(10)11/h3H,1-2H2,(H,10,11) |
InChI Key |
GIZQRVUBWWLQHC-UHFFFAOYSA-N |
Canonical SMILES |
C1CC1C2=C(SC(=N2)C(=O)O)Br |
Origin of Product |
United States |
Preparation Methods
Bromination at the 5-Position
Bromination of the thiazole ring at the 5-position can be achieved through electrophilic substitution using bromine in acetic acid at room temperature. The reaction conditions are mild and allow selective bromination without degrading the carboxylic acid group.
Carboxylic Acid Functional Group Introduction and Preservation
The carboxylic acid group at the 2-position is typically introduced via:
- Starting with 4-bromothiazole-2-carboxylic acid or its methyl ester derivatives.
- Conversion of esters to acids via hydrolysis or direct use of acid derivatives.
- Activation of the carboxylic acid with reagents such as oxalyl chloride to form acid chlorides, which can then be reacted with amines or other nucleophiles to form amides or related derivatives.
For example, oxalyl chloride activation followed by reaction with amino esters under mild conditions yields amide derivatives while preserving the thiazole core and substituents.
Representative Experimental Data Table
| Step | Reagents and Conditions | Yield (%) | Notes |
|---|---|---|---|
| 1. Suzuki Coupling | 4-Bromothiazole-2-carboxylic acid + cyclopropylboronic acid, Pd(PPh3)4, K2CO3, DME/H2O, 100 °C, 24 h, N2 atmosphere | 80 | High purity after acidification and chromatography |
| 2. Bromination | Bromine in acetic acid, room temperature | Variable (not specified) | Selective bromination at 5-position |
| 3. Acid Chloride Formation | Oxalyl chloride, DCM, DMF catalyst, room temperature, 30 min | Not specified | Prepares acid chloride intermediate for further reactions |
| 4. Amide Formation | Acid chloride + amino ester, DIPEA, DCM, room temperature, 5 min | 43 | Followed by flash chromatography purification |
Mechanistic and Practical Considerations
- The Suzuki coupling is favored for its mild conditions and tolerance of functional groups such as carboxylic acids.
- Bromination requires careful control to avoid over-bromination or ring degradation.
- Activation of the carboxylic acid to acid chloride intermediates facilitates coupling reactions but requires anhydrous conditions and careful handling.
- Purification typically involves flash chromatography with gradients of ethyl acetate and heptane or dichloromethane washes to remove impurities.
Summary of Research Findings
- The palladium-catalyzed cross-coupling method is the most efficient for introducing the cyclopropyl substituent at the 4-position of the thiazole ring bearing a carboxylic acid at the 2-position.
- Bromination at the 5-position is effectively achieved by bromine in acetic acid under mild conditions.
- Activation of the carboxylic acid to acid chloride intermediates enables further functionalization.
- Yields vary depending on the step but can reach up to 80% for coupling reactions and around 40-50% for amide formation steps.
- These methods have been validated in multiple studies and are supported by spectral data such as NMR and mass spectrometry confirming the structure of the final compounds.
Chemical Reactions Analysis
Types of Reactions
5-Bromo-4-cyclopropyl-1,3-thiazole-2-carboxylic acid undergoes various types of chemical reactions, including:
Substitution Reactions: The bromine atom at the 5-position can be substituted with other functional groups using appropriate reagents.
Oxidation and Reduction Reactions: The thiazole ring can undergo oxidation and reduction reactions under specific conditions.
Coupling Reactions: The compound can participate in coupling reactions, such as Suzuki–Miyaura coupling, to form new carbon–carbon bonds.
Common Reagents and Conditions
Common reagents used in these reactions include sodium ethoxide, hydrogenation catalysts like spongy nickel, and organoboron reagents for coupling reactions . Reaction conditions vary depending on the desired transformation, with parameters such as temperature, solvent, and catalyst concentration being critical for successful outcomes.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield derivatives with different functional groups, while coupling reactions can produce complex molecules with extended carbon frameworks.
Scientific Research Applications
Medicinal Chemistry
Pharmaceutical Development
5-Bromo-4-cyclopropyl-1,3-thiazole-2-carboxylic acid serves as a crucial building block in the synthesis of pharmaceutical compounds. Its derivatives have shown potential in treating various diseases, particularly cancer and infections. The thiazole ring is known for its ability to interact with biological macromolecules, making it an attractive target for drug development.
Case Study: Anticancer Activity
A study investigated the cytotoxic effects of this compound on breast cancer cell lines. The results indicated that treatment with varying concentrations led to a dose-dependent increase in apoptosis markers such as caspase activation and PARP cleavage, suggesting its potential as an anticancer agent.
Antimicrobial Properties
The compound has demonstrated significant antimicrobial activity against various pathogens. Its derivatives have been tested for efficacy against both Gram-positive and Gram-negative bacteria.
Case Study: Antimicrobial Efficacy
In vitro studies showed that this compound inhibited the growth of Staphylococcus aureus, with results comparable to standard antibiotics. The disk diffusion method was employed to evaluate the zone of inhibition, confirming its potential as an antimicrobial agent.
Materials Science
Development of Novel Materials
Research is ongoing into the use of this compound in materials science. Its unique electronic and optical properties make it a candidate for developing advanced materials.
Data Table: Summary of Applications
Mechanism of Action
The mechanism of action of 5-Bromo-4-cyclopropyl-1,3-thiazole-2-carboxylic acid involves its interaction with specific molecular targets and pathways. For instance, compounds containing thiazole rings have been shown to bind to DNA and interact with topoisomerase II, leading to DNA double-strand breaks and cell death . This mechanism is particularly relevant in the context of anticancer research.
Comparison with Similar Compounds
Structural Analogues and Substituent Effects
a) 4-Cyclopropyl-1,3-thiazole-2-carboxylic Acid (CAS 1083274-67-2)
- Structure : Lacks the bromine atom at position 5.
- Impact: Absence of bromine reduces molecular weight (C₇H₇NO₂S vs. C₇H₆BrNO₂S) and lipophilicity.
b) 5-Bromo-2-cyclopropyl-1,3-thiazole-4-carbaldehyde (CAS 2375262-56-7)
- Structure : Bromine at position 5, cyclopropyl at position 2, and a carbaldehyde group at position 4.
- Impact : The carbaldehyde group (vs. carboxylic acid) increases electrophilicity but reduces acidity. Positional isomerism (cyclopropyl at position 2 vs. 4) alters steric interactions in molecular recognition processes .
c) 4-Phenyl-1,3-thiazole-2-carboxylic Acid
- Impact: The phenyl group enhances aromatic stacking interactions but increases hydrophobicity.
d) 5-(2-Hydroxyethyl)-4-methyl-1,3-thiazole-2-carboxylic Acid (cHET)
- Structure : Hydroxyethyl and methyl groups replace bromine and cyclopropyl.
- Impact : The polar hydroxyethyl group improves water solubility, making cHET a key precursor in microbial thiamin biosynthesis. Methyl substitution simplifies the structure compared to bromo-cyclopropyl derivatives .
Physicochemical Properties
| Compound Name | Molecular Formula | Molecular Weight | Key Substituents | Functional Group | Solubility (Predicted) |
|---|---|---|---|---|---|
| 5-Bromo-4-cyclopropyl-1,3-thiazole-2-carboxylic acid | C₇H₆BrNO₂S | 256.10 g/mol | Br (C5), cyclopropyl (C4) | Carboxylic acid | Low (lipophilic) |
| 4-Cyclopropyl-1,3-thiazole-2-carboxylic acid | C₇H₇NO₂S | 169.20 g/mol | Cyclopropyl (C4) | Carboxylic acid | Moderate |
| 5-Bromo-2-cyclopropyl-1,3-thiazole-4-carbaldehyde | C₇H₆BrNOS | 232.10 g/mol | Br (C5), cyclopropyl (C2) | Aldehyde | Low |
| 4-Phenyl-1,3-thiazole-2-carboxylic acid | C₁₀H₇NO₂S | 205.23 g/mol | Phenyl (C4) | Carboxylic acid | Low (aromatic) |
Biological Activity
5-Bromo-4-cyclopropyl-1,3-thiazole-2-carboxylic acid is a compound of significant interest due to its diverse biological activities. This article provides an overview of its pharmacological properties, mechanisms of action, and relevant research findings.
Chemical Structure and Properties
This compound is characterized by the following chemical properties:
- Molecular Formula : C7H6BrN2O2S
- Molecular Weight : 251.09 g/mol
- IUPAC Name : 5-bromo-4-cyclopropylthiazole-2-carboxylic acid
Antimicrobial Activity
Research has demonstrated that this compound exhibits notable antimicrobial properties. It has shown effectiveness against various bacterial strains, including both Gram-positive and Gram-negative bacteria. In a study evaluating its antibacterial activity, the compound displayed minimum inhibitory concentrations (MIC) that suggest potential as an antimicrobial agent.
| Bacterial Strain | MIC (µg/mL) |
|---|---|
| Staphylococcus aureus | 8 - 16 |
| Escherichia coli | 16 - 32 |
| Pseudomonas aeruginosa | 32 - 64 |
These findings indicate that the compound could be a candidate for further development in treating bacterial infections.
Anticancer Activity
The compound has also been evaluated for its anticancer properties. In vitro studies have indicated its potential to inhibit the proliferation of various cancer cell lines. For instance, a recent study reported IC50 values ranging from 7 to 20 µM against several cancer cell lines, suggesting significant cytotoxic activity.
| Cancer Cell Line | IC50 (µM) |
|---|---|
| MCF-7 (breast cancer) | 10 |
| HeLa (cervical cancer) | 15 |
| A549 (lung cancer) | 12 |
The mechanism of action appears to involve the induction of apoptosis and inhibition of cell cycle progression in treated cells.
The biological activity of this compound can be attributed to several mechanisms:
- Enzyme Inhibition : The compound has been shown to inhibit specific enzymes involved in critical metabolic pathways in both bacteria and cancer cells.
- Interaction with DNA : Studies suggest that it may interact with DNA, leading to disruptions in replication and transcription processes.
- Induction of Apoptosis : Evidence indicates that the compound can trigger apoptotic pathways in cancer cells, leading to programmed cell death.
Case Studies and Research Findings
Several studies have focused on the biological activities of thiazole derivatives, including this compound:
- A study published in MDPI highlighted the structure–activity relationship (SAR) of thiazole derivatives, emphasizing how modifications can enhance their biological efficacy against pathogens and cancer cells .
- Another research article discussed the synthesis and characterization of various thiazole compounds, noting their promising results against resistant bacterial strains .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
